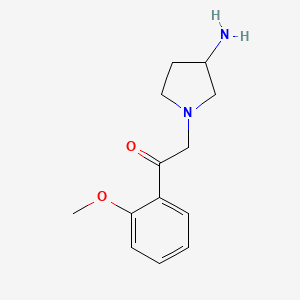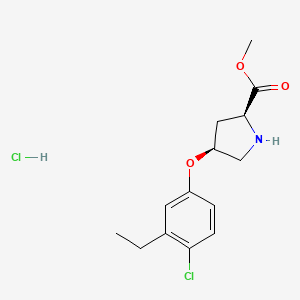![molecular formula C12H20N2O3 B1487908 1-[2-(氮杂环庚烷-1-基)-2-氧代乙基]氮杂环丁烷-3-羧酸 CAS No. 1411148-95-2](/img/structure/B1487908.png)
1-[2-(氮杂环庚烷-1-基)-2-氧代乙基]氮杂环丁烷-3-羧酸
描述
科学研究应用
肽合成
该化合物用于合成肽,肽是由肽键连接的短链氨基酸单体。 “1-[2-(氮杂环庚烷-1-基)-2-氧代乙基]氮杂环丁烷-3-羧酸”的结构使其适合溶液相肽合成,它可以作为中间体或作为肽序列组装过程中侧链保护策略的一部分 .
药物研究
在药物研究中,该化合物的衍生物对于开发新药具有重要价值。 其独特的结构可以整合到药物分子中,有可能导致具有新作用机制或改善药代动力学特性的药物的产生 .
农药研究
“1-[2-(氮杂环庚烷-1-基)-2-氧代乙基]氮杂环丁烷-3-羧酸”的衍生物也在农药研究中得到探索。 它们可用于开发新的杀虫剂或除草剂,为作物保护提供替代解决方案,并有助于可持续农业实践 .
折叠体研究
折叠体是类似于生物聚合物的序列特异性寡聚体,它们折叠成定义明确的三维结构。 该化合物的结构特征使其成为折叠体应用的候选者,它可用于研究蛋白质折叠和设计具有特定功能的新型折叠体结构 .
化学杂交剂
该化合物在植物育种中用作化学杂交剂。 它可以诱导植物的无性生殖,这是生产杂交种子的一个宝贵特征。 杂交种子产生的植物通常比它们的亲本更健壮和更高产 .
有机合成
在有机化学中,“1-[2-(氮杂环庚烷-1-基)-2-氧代乙基]氮杂环丁烷-3-羧酸”用于合成恶二唑和其他杂环化合物。 这些结构在许多天然产物和药物中很常见,它们的合成对于发现新的治疗剂至关重要 .
作用机制
Target of Action
Similar compounds have been used as rigid linkers in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
It’s known that the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
Similar compounds have been used in the development of targeted protein degradation strategies .
生化分析
Biochemical Properties
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a rigid linker in the development of bifunctional protein degraders, which are used in targeted protein degradation . The compound’s azetidine ring structure allows it to form stable interactions with enzymes, potentially inhibiting or activating them depending on the context. For example, it has been used in the development of PROTAC® (PROteolysis TArgeting Chimeras) technology, which involves the recruitment of E3 ubiquitin ligases to target proteins for degradation .
Cellular Effects
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cell function, such as the modulation of signaling pathways involved in cell growth and apoptosis . Additionally, its role in targeted protein degradation can result in the selective removal of specific proteins, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules. The azetidine ring structure allows it to form covalent bonds with target proteins, leading to their degradation or modification . This compound can also inhibit or activate enzymes by binding to their active sites, thereby altering their activity and downstream effects on cellular processes . Changes in gene expression can occur as a result of the selective degradation of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental context . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in protein levels and cellular processes .
Dosage Effects in Animal Models
The effects of 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid in animal models vary with different dosages. At low doses, the compound can selectively degrade target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as off-target protein degradation and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired protein degradation without causing harm .
Metabolic Pathways
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid and protein metabolism . Its interactions with metabolic enzymes can lead to changes in the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with target proteins and enzymes in the appropriate cellular context . For example, the compound may be directed to the nucleus to degrade transcription factors or to the cytoplasm to modulate signaling pathways .
属性
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(14-5-3-1-2-4-6-14)9-13-7-10(8-13)12(16)17/h10H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWTBMEIXDDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)
![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)



![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)


![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)
